molecular formula C13H8F3NO B3298748 6-(3-Trifluoromethylphenyl)pyridine-3-carboxaldehyde CAS No. 898405-21-5

6-(3-Trifluoromethylphenyl)pyridine-3-carboxaldehyde

Cat. No.: B3298748
CAS No.: 898405-21-5
M. Wt: 251.2 g/mol
InChI Key: AHCRWZXATBSDGO-UHFFFAOYSA-N
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Description

6-(3-Trifluoromethylphenyl)pyridine-3-carboxaldehyde is an organic compound with the molecular formula C13H8F3NO and a molecular weight of 251.2 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring bearing a carboxaldehyde group. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 6-(3-Trifluoromethylphenyl)pyridine-3-carboxaldehyde involves the Suzuki-Miyaura cross-coupling reaction. This method uses 3-(trifluoromethyl)phenylboronic acid and 2-bromopyridine-5-carbaldehyde as starting materials . The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate. The reaction mixture is heated under reflux in a solvent like 1,2-dimethoxyethane for about 18 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

6-(3-Trifluoromethylphenyl)pyridine-3-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 6-(3-Trifluoromethylphenyl)pyridine-3-carboxylic acid.

    Reduction: 6-(3-Trifluoromethylphenyl)pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-(3-Trifluoromethylphenyl)pyridine-3-carboxaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity . The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Trifluoromethylphenyl)pyridine-3-carboxaldehyde is unique due to the presence of both a trifluoromethyl group and a carboxaldehyde group on the same molecule. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

6-[3-(trifluoromethyl)phenyl]pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO/c14-13(15,16)11-3-1-2-10(6-11)12-5-4-9(8-18)7-17-12/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCRWZXATBSDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.44 g (1.25 mmol)Pd(PPh3)4 was added under argon at room temperature to a solution of 6-bromo-pyridine-3-carbaldehyde in 60 ml 1,2 dimethoxyethane and stirred for 15 min. 63 ml (125 mmol) of 2 M sodium carbonate solution and 2.5 g (13.16 mmol) of 3-(trifluoromethyl-)-phenylboronic acid were added and the mixture heated to boiling temperature for 18 hours (h). The reaction mixture was cooled to room temperature, filtered, and the filtrate evaporated. The residue was taken up with ethyl acetate, washed twice with water, dried over sodium sulphate and evaporated. Chromatography on silica (eluent: ethyl acetate/n-heptane 1:3) gave 1.18 g (36%) of 6-(3-Trifluoromethyl-phenyl)-pyridine-3-carbaldehyde
Quantity
63 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
1.44 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(3-Trifluoromethylphenyl)pyridine-3-carboxaldehyde
Reactant of Route 2
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6-(3-Trifluoromethylphenyl)pyridine-3-carboxaldehyde
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6-(3-Trifluoromethylphenyl)pyridine-3-carboxaldehyde
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6-(3-Trifluoromethylphenyl)pyridine-3-carboxaldehyde
Reactant of Route 5
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6-(3-Trifluoromethylphenyl)pyridine-3-carboxaldehyde
Reactant of Route 6
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6-(3-Trifluoromethylphenyl)pyridine-3-carboxaldehyde

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